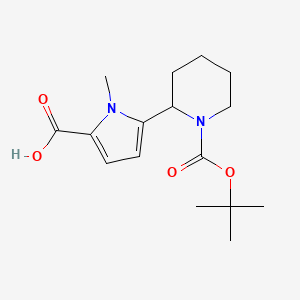![molecular formula C9H10ClN3S B2993350 {[(2-Cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride CAS No. 112941-27-2](/img/structure/B2993350.png)
{[(2-Cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{[(2-Cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride” is a chemical compound with the CAS Number: 112941-27-2 . It has a molecular weight of 227.72 . The IUPAC name for this compound is 2-cyanobenzyl carbamimidothioate hydrochloride . It is also known as CSA or cearofloxacin sulfonic acid.
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9N3S.ClH/c10-5-7-3-1-2-4-8(7)6-13-9(11)12;/h1-4H,6H2,(H3,11,12);1H . The SMILES representation is C1=CC=C(C(=C1)CSC(=N)N)C#N.Cl . Physical and Chemical Properties Analysis
This compound appears as a powder . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Research on derivatives similar to "{[(2-Cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride" demonstrates potent activity against bacteria like Helicobacter pylori. A study by Carcanague et al. (2002) highlighted the effectiveness of benzimidazole sulfanyl derivatives as novel anti-H. pylori agents, showcasing low minimum inhibitory concentrations against various strains, including those resistant to common treatments (Carcanague et al., 2002).
Corrosion Inhibition
Sulfanyl derivatives have been studied for their corrosion inhibition properties. Behpour et al. (2008) investigated Schiff bases with sulfanyl groups, demonstrating high inhibition efficiencies for mild steel corrosion in hydrochloric acid solutions. This suggests potential applications in protecting metals from corrosion (Behpour et al., 2008).
Materials Science
In the field of materials science, sulfanyl derivatives contribute to the development of high-performance materials. Tapaswi et al. (2015) synthesized transparent aromatic polyimides with high refractive indices and small birefringence, indicating potential use in optical materials (Tapaswi et al., 2015).
Organic Synthesis
Research also explores the use of sulfanyl compounds in organic synthesis, including the preparation of bioactive molecules and ligands for metal complexes. Studies such as those by Egorov et al. (2019) on cyclopentenediones and Castiñeiras et al. (2019) on ligands for Group 12 elements highlight the versatility of sulfanyl-containing compounds in synthesizing diverse chemical structures (Egorov et al., 2019; Castiñeiras et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-cyanophenyl)methyl carbamimidothioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.ClH/c10-5-7-3-1-2-4-8(7)6-13-9(11)12;/h1-4H,6H2,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGMYDLFEPNNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC(=N)N)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
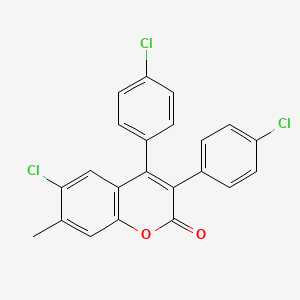
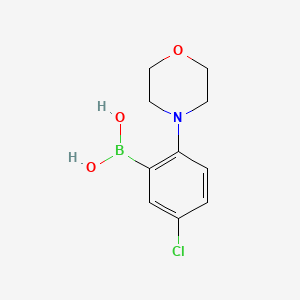
![rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis](/img/structure/B2993271.png)
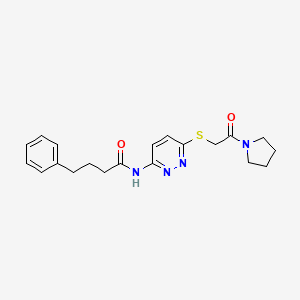
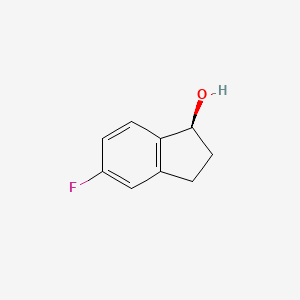
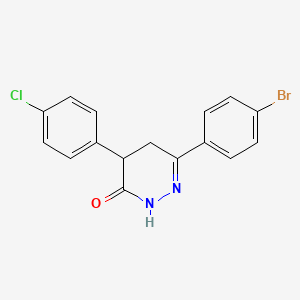
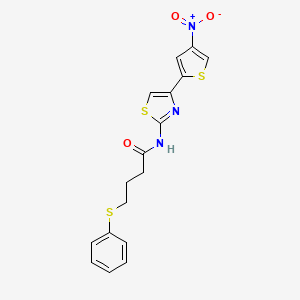
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
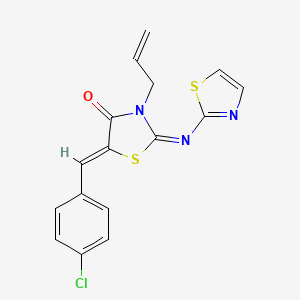
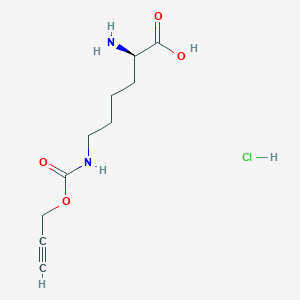
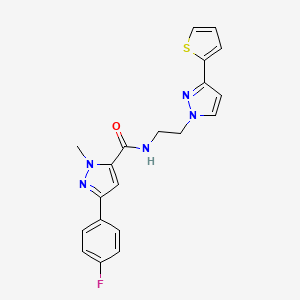
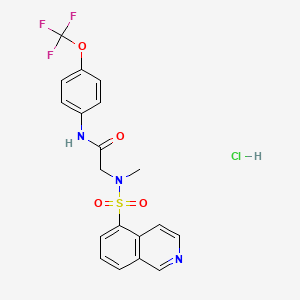
![3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2993288.png)
